molecular formula C20H19NO4 B11393553 N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11393553
M. Wt: 337.4 g/mol
InChI Key: FAVNFWQBYJKNLF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 2-ethoxyaniline, under conditions that facilitate amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methylation: The final step involves methylation of the chromene core at the 5 and 7 positions, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl groups at the 5 and 7 positions.

    N-(2-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Contains a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the methyl groups at the 5 and 7 positions enhances its stability and bioactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO4/c1-4-24-16-8-6-5-7-14(16)21-20(23)18-11-15(22)19-13(3)9-12(2)10-17(19)25-18/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

FAVNFWQBYJKNLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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